REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[O:8][N:7]=1)(=O)=O)[CH3:2].[SH-].[Na+].C(=O)([O-])[O-].[K+].[K+].BrCC1[C:24]([C:33]([F:36])([F:35])[F:34])=[N:25][N:26]([CH3:32])[C:27]=1[O:28][CH:29]([F:31])[F:30]>CN(C)C=O.O>[F:31][CH:29]([F:30])[O:28][C:27]1[N:26]([CH3:32])[N:25]=[C:24]([C:33]([F:34])([F:35])[F:36])[C:2]=1[CH2:1][S:3][C:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[O:8][N:7]=1 |f:1.2,3.4.5|
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Name
|
3-ethanesulfonyl-5,5-dimethyl-2-isoxazoline
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Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)C1=NOC(C1)(C)C
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=NN(C1OC(F)F)C)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water and saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C(=NN1C)C(F)(F)F)CSC1=NOC(C1)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 57.9% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |